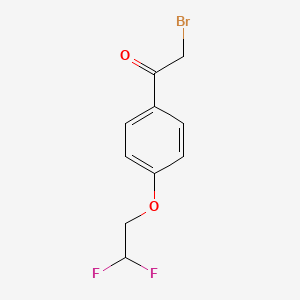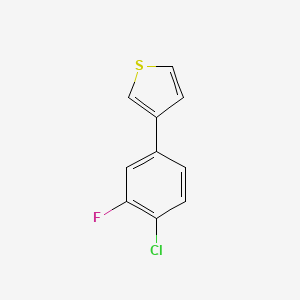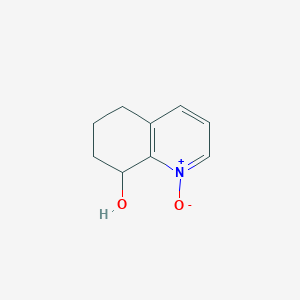![molecular formula C19H23NO3 B12854063 4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol is an organic compound characterized by a biphenyl core substituted with a morpholinopropoxy group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol typically involves the reaction of 4-hydroxybiphenyl with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybiphenyl attacks the chloropropyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the morpholinopropoxy group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of deoxygenated biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol involves its interaction with specific molecular targets. The morpholinopropoxy group can enhance the compound’s solubility and facilitate its binding to biological targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-(3-Morpholinopropoxy)aniline: Similar structure but with an aniline group instead of a hydroxyl group.
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one: Contains a quinazoline core with similar substituents.
4-(3-Morpholinopropoxy)phenylboronic acid, pinacol ester: Similar structure with a boronic acid ester group.
Uniqueness
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol is unique due to its combination of a biphenyl core, morpholinopropoxy group, and hydroxyl group. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
2-(3-morpholin-4-ylpropoxy)-5-phenylphenol |
InChI |
InChI=1S/C19H23NO3/c21-18-15-17(16-5-2-1-3-6-16)7-8-19(18)23-12-4-9-20-10-13-22-14-11-20/h1-3,5-8,15,21H,4,9-14H2 |
InChIキー |
RUJFFBLIYGJWNP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


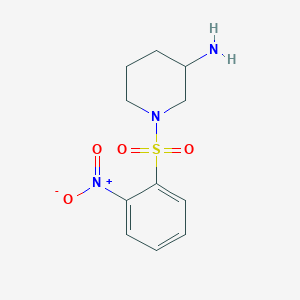
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
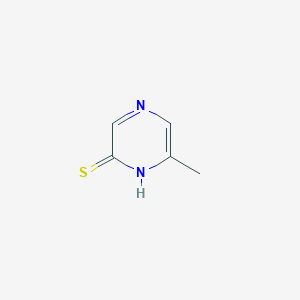
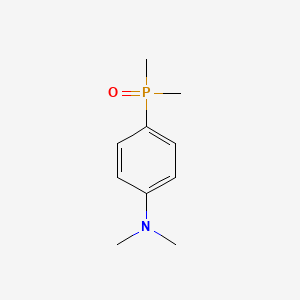
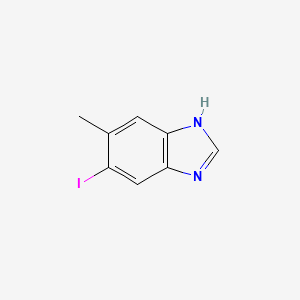

![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
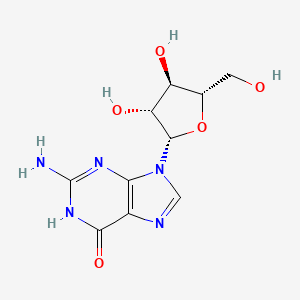
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
